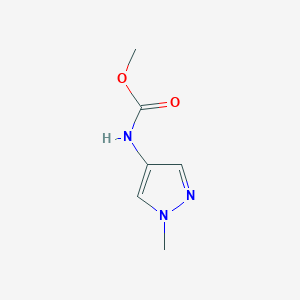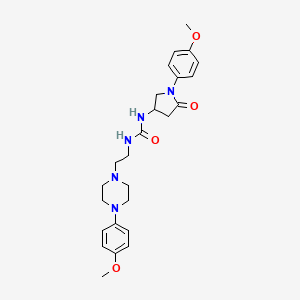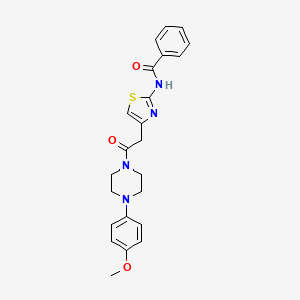![molecular formula C10H8ClN3O B2819098 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-74-5](/img/structure/B2819098.png)
4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as CAMP, is a heterocyclic compound that has a wide range of applications in scientific research. It is used in the synthesis and development of new pharmaceuticals, as well as in the study of biochemical and physiological processes. CAMP is a versatile compound that is easily synthesized and has a wide range of applications, from laboratory experiments to drug development.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, including compounds similar to the target chemical. These compounds were synthesized through reactions involving acyl-5-hydroxy-3-methyl-1H-pyrazoles and characterized by spectroscopic studies and X-ray structure analysis (Holzer, Claramunt, Pérez-Torralba, Guggi, & Brehmer, 2003).
Tautomerism and Molecular Structure
- Research by Rockley and Summers (1981) explored the tautomerism of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, which are closely related to the target compound. They demonstrated the existence of these compounds in specific tautomeric forms, highlighting their intramolecular hydrogen bonding (Rockley & Summers, 1981).
Mass Spectral Analysis
- The mass spectral fragmentation patterns of similar compounds were elucidated by Keats, Rockley, and Summers (1982), providing insights into the initial fragmentation routes and minor fragmentation processes (Keats, Rockley, & Summers, 1982).
Biological Properties
- A study by Hamama et al. (2012) focused on the synthesis and evaluation of the biological properties of novel heterocyclic compounds, including pyrazolones. They assessed the antibacterial and antitumor potential of these compounds, indicating a wide range of applications in medicinal chemistry (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Computational and Spectroscopic Studies
- Thomas et al. (2018) conducted a detailed computational and spectroscopic study on pyrazole derivatives, aiming to understand their reactive properties and pharmaceutical potential. Their work encompasses density functional theory calculations, molecular dynamics simulations, and molecular docking to predict inhibitory activity against specific enzymes (Thomas et al., 2018).
properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIJLFIMAMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CNNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)




![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2819031.png)


![N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2819035.png)
![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819036.png)